molecular formula C8H5F2NO2 B12853768 2-(Difluoromethyl)-5-hydroxybenzo[d]oxazole

2-(Difluoromethyl)-5-hydroxybenzo[d]oxazole

Cat. No.: B12853768
M. Wt: 185.13 g/mol
InChI Key: LYZFZENNKONSTH-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-5-hydroxybenzo[d]oxazole is a heterocyclic compound that features a benzoxazole core with a difluoromethyl group at the 2-position and a hydroxyl group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-5-hydroxybenzo[d]oxazole typically involves the difluoromethylation of benzoxazole derivatives. The reaction conditions often involve the use of metal catalysts such as copper or palladium to facilitate the formation of the difluoromethyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of advanced difluoromethylation reagents and catalysts can streamline the production process and reduce the environmental impact .

Scientific Research Applications

2-(Difluoromethyl)-5-hydroxybenzo[d]oxazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-5-hydroxybenzo[d]oxazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The difluoromethyl group can enhance the compound’s metabolic stability and bioavailability, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxybenzo[d]oxazole
  • 2-Ethoxybenzo[d]oxazole
  • 2-(Trifluoromethyl)benzo[d]oxazole

Uniqueness

2-(Difluoromethyl)-5-hydroxybenzo[d]oxazole is unique due to the presence of both the difluoromethyl and hydroxyl groups, which confer distinct chemical and biological properties. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the hydroxyl group provides opportunities for further functionalization .

Properties

Molecular Formula

C8H5F2NO2

Molecular Weight

185.13 g/mol

IUPAC Name

2-(difluoromethyl)-1,3-benzoxazol-5-ol

InChI

InChI=1S/C8H5F2NO2/c9-7(10)8-11-5-3-4(12)1-2-6(5)13-8/h1-3,7,12H

InChI Key

LYZFZENNKONSTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)N=C(O2)C(F)F

Origin of Product

United States

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